4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrol-2-amine
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Overview
Description
3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[2-(PYRROLIDIN-1-YL)ETHYL]-1H-PYRROL-2-AMINE is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[2-(PYRROLIDIN-1-YL)ETHYL]-1H-PYRROL-2-AMINE typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the pyrrole compound reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where the pyrrole compound reacts with a pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the benzenesulfonyl group, converting it to a benzenesulfinyl or benzenesulfenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzenesulfonyl group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Pyrrole-2,5-diones
Reduction: Benzenesulfinyl or benzenesulfenyl derivatives
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[2-(PYRROLIDIN-1-YL)ETHYL]-1H-PYRROL-2-AMINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of sulfonylated pyrrole derivatives.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[2-(PYRROLIDIN-1-YL)ETHYL]-1H-PYRROL-2-AMINE involves its interaction with biological targets such as enzymes or receptors. The pyrrolidine ring can interact with neurotransmitter receptors, while the benzenesulfonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4,5-DIMETHYL-1-[2-(PYRROLIDIN-1-YL)ETHYL]-1H-PYRROL-2-AMINE: Lacks the benzenesulfonyl group, which may reduce its biological activity.
3-(BENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE: Lacks the pyrrolidine moiety, which may affect its interaction with biological targets.
Uniqueness
The presence of both the benzenesulfonyl group and the pyrrolidine moiety in 3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[2-(PYRROLIDIN-1-YL)ETHYL]-1H-PYRROL-2-AMINE makes it unique, as it combines the properties of both functional groups, potentially enhancing its biological activity and making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H25N3O2S |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-4,5-dimethyl-1-(2-pyrrolidin-1-ylethyl)pyrrol-2-amine |
InChI |
InChI=1S/C18H25N3O2S/c1-14-15(2)21(13-12-20-10-6-7-11-20)18(19)17(14)24(22,23)16-8-4-3-5-9-16/h3-5,8-9H,6-7,10-13,19H2,1-2H3 |
InChI Key |
LQNKVWOQGMKGCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CCN3CCCC3)C |
Origin of Product |
United States |
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